Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. It is known for its unique structure, which includes a methoxy group, an oxo group, and a carboxylate ester. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with diethyl oxalate in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall yield of this reaction is generally high, making it an efficient method for producing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted naphthalene derivatives. These products have their own unique properties and applications in different fields of research .
Scientific Research Applications
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate
- 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid ethyl ester
- 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5-methoxy-4-oxo-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-18-14(16)10-7-9-5-4-6-12(17-2)13(9)11(15)8-10/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
JONADPIKELKWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C1)C=CC=C2OC |
Origin of Product |
United States |
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